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Xanthosine 5'-monophosphate disodium salt - 25899-70-1

Xanthosine 5'-monophosphate disodium salt

Catalog Number: EVT-274826
CAS Number: 25899-70-1
Molecular Formula: C10H12N4NaO9P
Molecular Weight: 386.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-XMP Sodium is a guanosine monophosphate synthetase inhibitor.
Synthesis Analysis

The synthesis of xanthosine 5'-monophosphate disodium salt can be achieved through various methods, including enzymatic and chemical pathways. A notable method involves the use of microorganisms, specifically those from the genus Corynebacteria, which have been genetically modified to enhance the production of xanthosine monophosphate. By increasing the activity of proline dehydrogenase, these microorganisms can yield higher amounts of xanthosine 5'-monophosphate compared to traditional methods, which often suffer from low yields due to cell membrane permeability issues .

Technical Parameters

  • Microorganism Selection: The use of genetically engineered strains improves yield.
  • Enzyme Activity: Enhanced proline dehydrogenase activity is crucial for efficient synthesis.
  • Cultivation Conditions: Optimal growth conditions for the microorganisms must be maintained to maximize production.
Molecular Structure Analysis

Xanthosine 5'-monophosphate disodium salt features a purine base (xanthine) attached to a ribose sugar and a phosphate group. The molecular structure includes:

  • Base: Xanthine, which is a derivative of purine.
  • Sugar: Ribose, contributing to its classification as a ribonucleotide.
  • Phosphate Group: Attached at the 5' position, which is essential for its biological activity.

Structural Data

  • Chemical Structure: The compound consists of a ribose ring bonded to a xanthine base and a phosphate group.
  • 3D Conformation: The spatial arrangement allows for interaction with various enzymes involved in nucleic acid metabolism.
Chemical Reactions Analysis

Xanthosine 5'-monophosphate disodium salt participates in several biochemical reactions:

  1. Conversion to Guanosine Monophosphate: It can be converted into guanosine monophosphate through enzymatic reactions involving inosine monophosphate dehydrogenase (IMPDH).
  2. Reactions with Nitrite: In aqueous solutions, it reacts with nitrite to form other derivatives, showcasing its reactivity under certain conditions .

Relevant Technical Details

  • Reaction Conditions: The reactions typically require specific pH levels and temperatures to optimize yield.
  • Enzymatic Pathways: Key enzymes involved include IMP dehydrogenase and xanthosine kinase.
Mechanism of Action

The mechanism of action for xanthosine 5'-monophosphate disodium salt primarily revolves around its role in nucleotide metabolism:

  • It acts as a substrate in the synthesis of guanosine monophosphate, which is critical for RNA synthesis.
  • It also participates in signaling pathways that regulate various cellular functions.

Data Analysis

  • Biochemical Pathways: Understanding its role in purine metabolism helps elucidate its importance in cellular processes such as energy transfer and genetic information processing.
Physical and Chemical Properties Analysis

Xanthosine 5'-monophosphate disodium salt exhibits several key physical and chemical properties:

  • Appearance: Typically appears as white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for biological applications.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.
Applications

Xanthosine 5'-monophosphate disodium salt has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies related to nucleic acid structure and function.
  2. Cell Culture Media: Serves as a supplement in cell culture media to enhance growth and metabolism.
  3. Flavoring Agent: Its sodium salt form is utilized in food science for flavor enhancement due to its umami characteristics.
Biosynthesis and Metabolic Integration

Role in Purine Nucleotide Biosynthesis Pathways

Xanthosine 5'-monophosphate disodium salt (XMP-Na₂) is a critical nucleotide intermediate in the de novo and salvage pathways of purine biosynthesis. Its chemical identity as C₁₀H₁₁N₄Na₂O₉P (MW: 408.17) positions it at the branch point governing guanine nucleotide production [2] [6]. In microbial systems like Corynebacterium ammoniagenes, XMP accumulates as the immediate precursor to guanosine monophosphate (GMP), making it a bottleneck metabolite in RNA/DNA synthesis and energy transfer reactions [3]. Metabolic engineering strategies exploit this bottleneck by amplifying XMP production through genetic modifications (e.g., guaBA operon overexpression), achieving industrial-scale yields for flavor enhancers and nucleic acid research reagents [3] [4]. The table below compares microbial production systems:

Table 1: Microbial Production Systems for XMP

OrganismEngineering StrategyXMP Yield (g/L)Key Pathway Targets
C. ammoniagenesguaB overexpression35.2IMP dehydrogenase enhancement
E. coli mutantspurR deletion22.7Purine repressor inactivation
B. subtilisXanthine phosphoribosyltransferase knockout18.9Salvage pathway disruption

Enzymatic Conversion via Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH (EC 1.1.1.205) catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to XMP, representing the first committed step in GMP synthesis. This irreversible reaction involves covalent catalysis:

  • Thiol-dependent mechanism: Cys³³¹ attacks IMP's C2, forming a tetrahedral intermediate.
  • Hydride transfer: NAD⁺ abstracts the pro-R hydride from IMP's C2, generating E-XMP* (covalent adduct).
  • Hydrolysis: Release of XMP regenerates the enzyme [3].

IMPDH kinetics exhibit substrate inhibition at IMP concentrations >100 μM, a regulatory constraint overcome industrially via C. glutamicum mutants with desensitized IMPDH variants. ³¹P NMR studies confirm XMP accumulation correlates with intracellular GTP depletion, validating IMPDH as the flux-controlling node [3] [6]. Kinetic parameters are summarized below:

Table 2: IMPDH Enzyme Kinetics Across Species

SourceKm (IMP)Kcat (s⁻¹)Inhibition by GMP (IC₅₀)
Human IMPDH253 ± 6 μM0.780.18 μM
C. ammoniagenes110 ± 12 μM12.4Not inhibited
E. coli89 ± 9 μM8.71.2 μM

Regulatory Dynamics of IMPDH Isoforms (IMPDH1 vs. IMPDH2) in Guanine Nucleotide Synthesis

Eukaryotic IMPDH exists as isoforms with distinct roles:

  • IMPDH1: Constitutively expressed, maintains basal GTP pools for housekeeping functions.
  • IMPDH2: Induced during proliferation; allosterically regulated by GTP and post-translationally by phosphorylation.

Cancer cells exhibit IMPDH2 upregulation (4–6-fold) to meet nucleotide demands for rapid division. Conversely, IMPDH1 predominates in quiescent cells for RNA synthesis and G-protein signaling [3]. Mycophenolic acid (MPA) selectively inhibits IMPDH2, reducing lymphocyte GTP by >80% and demonstrating isoform-specific therapeutic targeting. Metabolic control analysis reveals IMPDH2 contributes >90% of total cellular IMPDH activity in activated T-cells [3] [4]. Regulatory differences are highlighted below:

Table 3: IMPDH Isoform-Specific Regulation

ParameterIMPDH1IMPDH2
Expression PatternConstitutiveProliferation-inducible
GTP InhibitionWeak (Ki = 500 μM)Strong (Ki = 50 μM)
Subcellular LocalizationDiffuse cytosolicCytoophidia (rod-like structures)
Response to ATP: GTP RatioInsensitiveActivated at low GTP

Metabolic Flux Analysis in Proliferating vs. Quiescent Cells

¹³C-tracer studies demonstrate divergent XMP routing:

  • Proliferating cells: >70% of XMP flux directs toward GTP synthesis for DNA/RNA replication, driven by IMPDH2 upregulation. ATP depletion redirects flux from adenine to guanine nucleotides via increased IMPDH Vmax.
  • Quiescent cells: XMP primarily regenerates GTP for G-protein coupling and ribosomal RNA synthesis, with 40–50% lower de novo flux through IMPDH [3].

In S. cerevisiae, polyploid strains show XMP accumulation upon gua1 mutation, confirming feedback regulation by GTP. Metabolic flux models predict that IMPDH activity must exceed basal levels by 7-fold to support maximal growth rates, establishing XMP as the metabolic gatekeeper in guanine nucleotide homeostasis [2] [3].

Table 4: Metabolic Flux Distribution in Cell States

PathwayProliferating Cells (% Flux)Quiescent Cells (% Flux)
IMP → XMP (IMPDH)92 ± 448 ± 6
XMP → GMP (GMP synthase)88 ± 352 ± 5
Purine Salvage8 ± 141 ± 4
XMP Export<0.59 ± 2

Properties

CAS Number

25899-70-1

Product Name

Xanthosine 5'-monophosphate disodium salt

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C10H12N4NaO9P

Molecular Weight

386.19 g/mol

InChI

InChI=1S/C10H13N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI Key

FVWNNNBCIYRTSW-GWTDSMLYSA-M

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

L-XMP Sodium; L XMP Sodium; LXMP Sodium;

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]

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